4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Historical Context and Significance of Piperazine Derivatives in Medicinal Chemistry
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has served as a foundational scaffold in medicinal chemistry since its isolation in the late 19th century. Early applications of piperazine focused on its anthelmintic properties, exemplified by piperazine citrate’s use to treat parasitic worm infections. The structural versatility of piperazine—enabling facile substitution at both nitrogen atoms—soon catalyzed its adoption as a privileged motif in drug discovery. By the mid-20th century, piperazine derivatives emerged as critical components of antipsychotics (e.g., trifluoperazine), antidepressants (e.g., trazodone), and antibiotics (e.g., ciprofloxacin).
The pharmacological success of piperazine-based drugs stems from their unique physicochemical properties. The ring’s chair conformation and equatorial orientation of substituents optimize interactions with biological targets, while the dual nitrogen atoms enhance hydrogen-bonding capacity and solubility. Modern drug design leverages these attributes to fine-tune pharmacokinetic profiles, as seen in the development of selective serotonin receptor modulators. For instance, the introduction of aromatic substituents (e.g., chlorophenyl groups) has enabled precise targeting of neurotransmitter systems, particularly the serotonergic pathway.
Table 1: Key Milestones in Piperazine Derivative Development
| Era | Advancement | Example Compound | Therapeutic Application |
|---|---|---|---|
| Early 1900s | Isolation and antiparasitic use | Piperazine citrate | Anthelmintic |
| 1950s | Incorporation into antipsychotics | Trifluoperazine | Schizophrenia treatment |
| 1980s | Serotonergic receptor targeting | meta-Chlorophenylpiperazine | Neuropharmacological research |
| 2000s | Hybrid molecules with improved bioavailability | Ciprofloxacin derivatives | Antibacterial agents |
Rationale for Targeting 5-HT Receptor Systems with Chlorophenyl-Substituted Piperazines
The serotonin (5-hydroxytryptamine, 5-HT) receptor family, comprising seven classes (5-HT₁–5-HT₇) and multiple subtypes, regulates diverse physiological processes, including mood, cognition, and gastrointestinal motility. Chlorophenyl-substituted piperazines, such as meta-chlorophenylpiperazine (mCPP), have become indispensable tools for probing 5-HT receptor dynamics due to their high affinity for 5-HT₂C and 5-HT₁B subtypes. The 3-chlorophenyl moiety enhances lipophilicity and π-π stacking interactions with receptor aromatic residues, while the piperazine ring’s basic nitrogen engages in salt bridges with aspartate residues in transmembrane domains.
Structural studies reveal that 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid extends this paradigm by incorporating a ketone-linked butanoic acid side chain. This modification introduces a carboxylic acid group, potentially enabling ionic interactions with lysine or arginine residues adjacent to 5-HT binding pockets. Computational docking analyses suggest that the compound’s elongated structure may span both orthosteric and allosteric sites, offering opportunities for subtype-selective modulation.
Table 2: Structural Features Influencing 5-HT Receptor Affinity in Piperazine Derivatives
| Structural Element | Role in Receptor Interaction | Example Derivative |
|---|---|---|
| 3-Chlorophenyl group | Enhances lipophilicity and π-π interactions | meta-Chlorophenylpiperazine (mCPP) |
| Piperazine core | Provides hydrogen-bonding sites | Trazodone |
| Butanoic acid side chain | Enables ionic interactions with basic residues | This compound |
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-3,10H,4-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRVQNROAZAVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of 3-chlorophenylpiperazine with succinic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Piperazine Ring
Halogen and Position Variations
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid Substitution: 4-fluorophenyl instead of 3-chlorophenyl. Impact: Fluorine’s higher electronegativity may enhance binding affinity to receptors compared to chlorine, but steric differences at the para position could alter selectivity .
- 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 893725-68-3) Substitution: 4-bromobenzenesulfonyl group replaces 3-chlorophenyl.
Multi-Substituted Piperazines
- 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Structure: Dimeric piperazine with propane linker.
Modifications to the Butanoic Acid Chain
Ester Derivatives
- 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Modification: Methyl ester replaces carboxylic acid. Impact: Increased lipophilicity enhances blood-brain barrier penetration but requires hydrolysis for activation .
Functional Group Additions
- 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid Modification: Hydroxyphenylamino group added to the butanoic acid chain. Impact: Introduces hydrogen-bonding sites, improving solubility and target specificity for anti-inflammatory applications .
Aromatic Ring Modifications
- 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid Structure: Hydroxyl group adjacent to chlorine on the phenyl ring.
- 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid Structure: Dichlorophenyl substitution. Impact: Increased lipophilicity and steric bulk, likely improving enzyme inhibition (e.g., cyclooxygenase-2) but reducing solubility .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine ring and a chlorophenyl group, suggesting potential interactions with various biological targets.
- CAS Number : 438616-45-6
- Molecular Formula : C₁₈H₁₈ClN₂O₃
- Molecular Weight : 348.80 g/mol
Research indicates that compounds similar to this compound may exhibit their biological effects through:
- Inhibition of Calcium Channels : Studies have shown that related compounds can inhibit L-type calcium channels (Cav1.2), which are crucial in various physiological processes including muscle contraction and neurotransmitter release .
- Interactions with Neurotransmitter Systems : The piperazine moiety is known for its ability to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions .
Anticonvulsant Activity
A study investigated the anticonvulsant properties of various piperazine derivatives, including the subject compound. The findings suggested that these compounds could effectively reduce seizure activity in animal models, with a median effective dose (ED50) indicating significant anticonvulsant potential .
Analgesic Properties
The compound has also been evaluated for analgesic effects. In pain models, it demonstrated the ability to attenuate nociceptive responses significantly, suggesting a role in pain management. The mechanism appears to involve stabilizing neural firing patterns and possibly modulating central pain pathways .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, this compound was administered at varying doses. Results indicated:
- ED50 for Seizure Suppression : 45.6 mg/kg
- Toxicity Threshold (TD50) : 162.4 mg/kg, indicating a favorable safety profile compared to existing anticonvulsants .
Case Study 2: Pain Management
In another experiment focused on neuropathic pain induced by oxaliplatin, the compound was tested at doses of 35.3 mg/kg. It significantly reduced pain responses in treated subjects compared to control groups, highlighting its potential as an analgesic agent .
Data Tables
| Biological Activity | Measurement | Result |
|---|---|---|
| Anticonvulsant ED50 | mg/kg | 45.6 |
| Toxicity TD50 | mg/kg | 162.4 |
| Analgesic Efficacy | Pain Model | Significant reduction in response |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via coupling reactions between 3-chlorophenylpiperazine and oxobutanoic acid derivatives. Evidence from structural analogs (e.g., 4-oxobutanoic acid derivatives in ) suggests using General Procedure G , which involves refluxing in ethanol with a catalytic acid (e.g., H₂SO₄) for 12–24 hours. Purification via flash chromatography (silica gel, 5–10% methanol/dichloromethane) and HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity . To improve yields, optimize stoichiometry (1:1.2 molar ratio of piperazine to oxobutanoic acid) and monitor reaction progress via TLC or LC-MS.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the presence of key functional groups:
- Piperazine protons : δ 2.5–3.5 ppm (multiplet, 8H).
- Aromatic protons (3-chlorophenyl) : δ 7.2–7.4 ppm (multiplet, 4H).
- Oxobutanoic acid carbonyl : δ 170–175 ppm (¹³C).
- Ketone carbonyl : δ 205–210 ppm (¹³C) .
- HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) should confirm molecular weight (e.g., [M+H]⁺ = 337.8 g/mol) .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodology : The compound is polar due to the piperazine and carboxylic acid moieties. Test solubility in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–7). For stability, store lyophilized at -20°C; avoid prolonged exposure to light or moisture, as the 3-chlorophenyl group may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How does the position of the chlorine substituent (3- vs. 4-chlorophenyl) impact biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 4-chlorophenyl derivative in ). Compare:
- Enzyme inhibition : Test against targets like monoamine oxidases (MAOs) or kinases using fluorometric assays.
- Cellular assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding (e.g., serotonin/dopamine receptors via radioligand displacement).
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodology :
Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
Verify purity : Impurities >5% (e.g., unreacted piperazine) can skew results; re-analyze via HPLC .
Control solvent effects : DMSO >0.1% may alter membrane permeability; use vehicle-matched controls.
- Case Study : Inconsistent neuroprotective effects in KYN-3-OHase inhibition () were resolved by confirming compound stability in assay buffers .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., MAO-B). The 3-chlorophenyl group may occupy hydrophobic pockets, while the oxobutanoic acid hydrogen-bonds with catalytic residues.
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA = 80 Ų) and CYP450 metabolism. Modify the piperazine ring (e.g., N-methylation) to reduce first-pass metabolism .
Q. What in vivo models are suitable for studying this compound’s neuropharmacological potential?
- Methodology :
- Rodent models : Test anxiolytic activity in elevated plus maze (dose range: 10–50 mg/kg, i.p.).
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral administration. The carboxylic acid group may limit CNS penetration, necessitating prodrug strategies (e.g., esterification) .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
